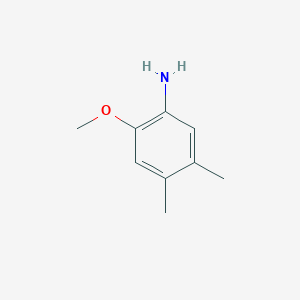

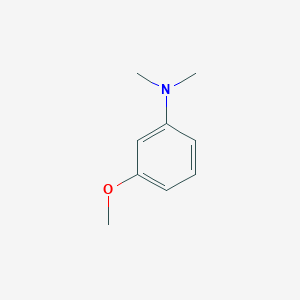

3-Metoxi-N,N-dimetil-anilina

Descripción general

Descripción

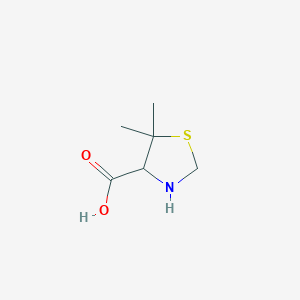

N,N-Dimethyl-m-anisidine is a phenyl amide with antineoplastic and antibacterial properties.

Aplicaciones Científicas De Investigación

Síntesis Química

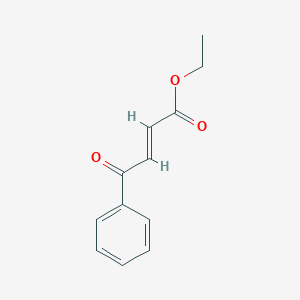

“3-Metoxi-N,N-dimetil-anilina” se utiliza en la síntesis química . Es un reactivo versátil que se puede usar para producir otros compuestos. Por ejemplo, se puede utilizar para producir C20H19NO4 . La reacción requiere el reactivo ortoformiato de tributilo y el disolvente propan-2-ol, con un tiempo de reacción de 90 minutos .

Propiedades Antineoplásicas

“this compound” es una fenilamida con propiedades antineoplásicas

Mecanismo De Acción

Target of Action

3-Methoxy-N,N-dimethylaniline is a phenyl amide with antineoplastic and antibacterial properties . .

Mode of Action

It is suggested that the compound interacts with its targets to exert its antineoplastic and antibacterial effects .

Biochemical Pathways

It is known that the compound can be used to produce c20h19no4

Result of Action

As a phenyl amide with antineoplastic and antibacterial properties, it is likely to have effects on cell growth and proliferation .

Action Environment

The action of 3-Methoxy-N,N-dimethylaniline may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other substances. It is also important to note that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition .

Propiedades

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to study 3-Methoxy-N,N-dimethylaniline in this research and what molecular information can be gained from them?

A1: The researchers used Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 3-Methoxy-N,N-dimethylaniline []. FT-IR spectroscopy identifies characteristic molecular vibrations induced by the absorption of infrared light, providing insights into the functional groups present in the molecule. FT-Raman spectroscopy, on the other hand, analyzes the scattering of light by vibrating molecules, offering complementary information about the molecule's vibrational modes. By combining these techniques, researchers gain a comprehensive understanding of the molecule's vibrational behavior, which is crucial for structural characterization and understanding its potential interactions with other molecules.

Q2: How did the researchers use computational chemistry to study 3-Methoxy-N,N-dimethylaniline?

A2: The researchers employed density functional theory (DFT) calculations using the B3LYP functional with 6-31G and 6-311++G(d) basis sets to model 3-Methoxy-N,N-dimethylaniline []. This computational method allowed them to predict the molecule's optimized geometry (bond lengths, bond angles), vibrational frequencies, and other electronic properties like HOMO-LUMO energies and molecular electrostatic potential (MEP). Comparing these calculated values with the experimental results from FT-IR and FT-Raman spectra, the researchers could validate the accuracy of their theoretical model and gain deeper insights into the structure and reactivity of 3-Methoxy-N,N-dimethylaniline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)